(E)-ethyl 2-cyano-2-(2-(4-fluorophenyl)hydrazono)acetylcarbamate
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Overview
Description
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the molecular formula C12H11FN4O3 and a molecular weight of 278.24 g/mol . This compound is known for its unique structure, which includes a cyano group, a fluorophenyl group, and a hydrazinylidene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate typically involves the reaction of ethyl cyanoacetate with 4-fluorophenylhydrazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate involves its interaction with specific molecular targets. The cyano group and the hydrazinylidene moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate can be compared with similar compounds such as:
Ethyl N-(Z)-[2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Ethyl N-[(E)-cyano[2-(4-bromophenyl)hydrazin-1-ylidene]carbonyl]carbamate:
Properties
Molecular Formula |
C12H11FN4O3 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
ethyl N-[(2Z)-2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C12H11FN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-8(13)4-6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10- |
InChI Key |
JIIDPSPQDAXAGC-YVLHZVERSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N\NC1=CC=C(C=C1)F)/C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Origin of Product |
United States |
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